molecular formula C63H112N10O17 B1140346 OrfamideB

OrfamideB

Cat. No.: B1140346
M. Wt: 1281.6 g/mol
InChI Key: FPMIEPCWEZBKGP-YBDOJXGXSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

Orfamide B primarily targets a variety of organisms such as fungi, oomycetes, nematodes, and protozoa . It also exhibits insecticidal activity against aphids . The compound is involved in the lysis of oomycete zoospores .

Mode of Action

Orfamide B interacts with its targets by disrupting their cellular processes. For instance, it is involved in the lysis of oomycete zoospores . It also contributes to insecticidal activity . The exact interaction between Orfamide B and its targets is still under investigation.

Biochemical Pathways

Orfamide B affects several biochemical pathways. It is known to induce systemic resistance in plants against certain pathogens . It also plays a role in the swarming motility of Pseudomonas . The production of Orfamide B is regulated by luxR type regulators .

Pharmacokinetics

It is known that orfamide b can be produced by pseudomonas in response to certain environmental conditions .

Result of Action

The action of Orfamide B results in a variety of effects at the molecular and cellular level. It can cause zoospore lysis of Phytophthora and Pythium . It also decreases the severity of blast in rice plants by blocking appressorium formation in Magnaporthe oryzae .

Action Environment

The action, efficacy, and stability of Orfamide B are influenced by environmental factors. For instance, the production of Orfamide B by Pseudomonas is regulated by environmental conditions . The compound’s insecticidal activity also depends on the specific environmental context .

Properties

IUPAC Name

(4R)-5-[[(3S,6R,9S,12S,15R,18S,21R,24R,25R)-6,15-bis(hydroxymethyl)-25-methyl-9,12,18-tris(2-methylpropyl)-2,5,8,11,14,17,20,23-octaoxo-3,21-di(propan-2-yl)-1-oxa-4,7,10,13,16,19,22-heptazacyclopentacos-24-yl]amino]-4-[[(2S)-2-(3-hydroxytetradecanoylamino)-4-methylpentanoyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C63H112N10O17/c1-15-16-17-18-19-20-21-22-23-24-41(76)31-49(77)64-43(27-34(2)3)55(81)65-42(25-26-50(78)79)54(80)73-53-40(14)90-63(89)52(39(12)13)72-60(86)48(33-75)70-57(83)45(29-36(6)7)66-56(82)44(28-35(4)5)67-59(85)47(32-74)69-58(84)46(30-37(8)9)68-61(87)51(38(10)11)71-62(53)88/h34-48,51-53,74-76H,15-33H2,1-14H3,(H,64,77)(H,65,81)(H,66,82)(H,67,85)(H,68,87)(H,69,84)(H,70,83)(H,71,88)(H,72,86)(H,73,80)(H,78,79)/t40-,41?,42-,43+,44+,45+,46+,47-,48-,51-,52+,53-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPMIEPCWEZBKGP-YBDOJXGXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(CC(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC1C(OC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)C(C)C)CC(C)C)CO)CC(C)C)CC(C)C)CO)C(C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCC(CC(=O)N[C@@H](CC(C)C)C(=O)N[C@H](CCC(=O)O)C(=O)N[C@@H]1[C@H](OC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@H](NC1=O)C(C)C)CC(C)C)CO)CC(C)C)CC(C)C)CO)C(C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C63H112N10O17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1281.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the primary mechanism of action of Orfamide B against plant pathogens?

A1: While the exact mechanism remains to be fully elucidated, research suggests that Orfamide B, along with other Orfamides, displays antifungal activity through multiple modes of action. One key mechanism involves disrupting the development of fungal structures essential for infection. For instance, Orfamides have been observed to inhibit the formation of appressoria in Magnaporthe oryzae, a crucial step in rice blast infection []. Additionally, Orfamides exhibit strong activity against Rhizoctonia solani, causing significant mycelial growth inhibition [, ]. This inhibitory effect appears to be dose-dependent and potentially involves the disruption of fungal cell membranes, although further research is needed to confirm this [].

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